
3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by its unique structure, which includes a chloro group, a cyclohexyl group, and a phenyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with aniline to form N-phenylmaleimide. This intermediate is then subjected to a series of reactions, including chlorination and cyclohexylation, to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using catalytic methods to enhance yield and purity. The use of specific catalysts can help avoid side reactions and improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism by which 3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Maleimide: A structurally related compound with similar reactivity.
N-Phenylmaleimide: An intermediate in the synthesis of 3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione.
Pyrrole-2,5-dione: A core structure shared with the compound
Uniqueness
This compound is unique due to the presence of the chloro, cyclohexyl, and phenyl groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C16H16ClNO2 |
|---|---|
Molecular Weight |
289.75 g/mol |
IUPAC Name |
3-chloro-4-cyclohexyl-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C16H16ClNO2/c17-14-13(11-7-3-1-4-8-11)15(19)18(16(14)20)12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2 |
InChI Key |
GGNOFEXKGURWJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



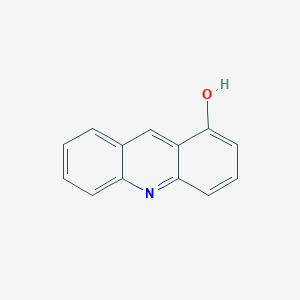
![(3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methyl methanesulfonate](/img/structure/B12852789.png)
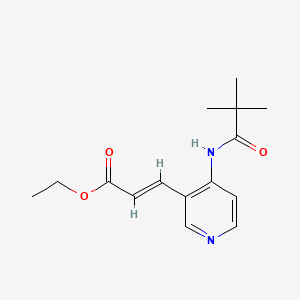

![6-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiazolo[4,5-b]pyrazine](/img/structure/B12852810.png)
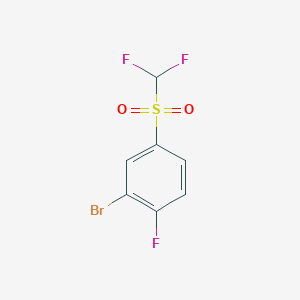
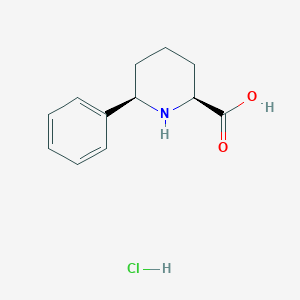


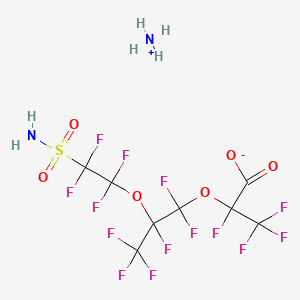


![4-[(E)-2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B12852885.png)
